1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid

Anticancer drug discovery Tubulin polymerization inhibition Colchicine-binding site inhibitors

SAR inconsistency from positional isomer substitution undermines kinase inhibitor programs-the 6-carboxylic acid geometry is non-negotiable for tubulin colchicine-site hydrogen bonding. This isomer provides: • CBSI synthesis: derivatives achieve IC50 0.12-0.21 μM (HeLa, SGC-7901, MCF-7) with G2/M arrest at nanomolar concentrations. • FMS kinase selectivity: 11-fold over KDR (IC50 96 nM vs. 1058 nM), mitigating off-target toxicity. • MPS1 inhibitor entry: clinical candidate CCT251455 (IC50 3 nM) derived from this scaffold. Supplied ≥97% purity with NMR/HPLC characterization; ships ambient.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 1082040-99-0
Cat. No. B1291528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid
CAS1082040-99-0
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=NC=C21)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)7-3-6-5(4-10-7)1-2-9-6/h1-4,9H,(H,11,12)
InChIKeyNIAARPKVLGAVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic Acid: Specifications and Procurement


1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid (CAS 1082040-99-0) is a 5-azaindole-6-carboxylic acid derivative with the molecular formula C8H6N2O2 and molecular weight 162.15 g/mol [1]. This compound features a fused pyrrolo[3,2-c]pyridine bicyclic core with a carboxylic acid moiety at the 6-position, providing a reactive handle for amide coupling and further derivatization . As a heteroaromatic building block, it serves as a key synthetic intermediate in medicinal chemistry, particularly for kinase inhibitor development and anticancer agent design [2]. Commercially, it is available with purities ranging from 95% to 98%, with analytical characterization typically including NMR, HPLC, and GC verification .

Role
Heteroaromatic building block for kinase inhibitor design
Reactive Handle
6-carboxylic acid enables amide coupling and derivatization
Characterization
NMR, HPLC, GC verified intermediate

Why Generic Substitution Fails for 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic Acid


Within the pyrrolo[3,2-c]pyridine scaffold family, the precise position of the carboxylic acid substituent dictates both chemical reactivity and downstream biological performance, rendering generic substitution between positional isomers (e.g., 6-carboxylic acid vs. 2-carboxylic acid vs. 4-carboxylic acid) scientifically invalid. Regioisomeric variants exhibit fundamentally different binding affinities to protein targets [1], divergent antibacterial activities [2], and distinct spectroscopic responses in protein-ligand complexation assays [2]. The 6-carboxylic acid isomer presents unique hydrogen-bonding geometry that is critical for tubulin colchicine-binding site engagement, whereas alternative regioisomers fail to achieve comparable antiproliferative potency [3]. Procurement of an incorrect positional isomer introduces uncontrolled variables that compromise SAR studies, kinase selectivity profiling, and reproducibility of published synthetic routes. The quantitative evidence below establishes precisely why CAS 1082040-99-0 cannot be substituted with close analogs.

1
Regioisomeric variants (2- or 4-COOH) exhibit divergent target binding and may not support tubulin colchicine-site engagement.
2
Antibacterial profiles differ substantially by isomer geometry; substituting isomers may shift zone-of-inhibition results.
3
Protein-ligand binding constants and spectroscopic responses depend on carboxyl position, altering SAR interpretation.

Quantitative Differentiation: 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic Acid vs. Isomers


Colchicine-Binding Site Anticancer Potency

Derivatives synthesized from the 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid scaffold exhibit potent antitumor activity across three distinct cancer cell lines, with the lead derivative 10t achieving IC50 values of 0.12–0.21 μM against HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) cell lines [1]. This potency substantially exceeds that observed for alternative pyrrolopyridine regioisomers, which demonstrate either weaker or undetectable antiproliferative activity in comparable assays. The 6-carboxylic acid orientation enables specific hydrogen-bonding interactions with tubulin at the colchicine-binding site, as validated by molecular docking studies [1].

Colchicine-site potency
Head-to-head
Derivative 10t IC50 0.12–0.21 μM (HeLa, SGC-7901, MCF-7)
Supports colchicine-site inhibitor design context
Other regioisomers lacked sub-μM activity; 72 h assay
Anticancer drug discovery Tubulin polymerization inhibition Colchicine-binding site inhibitors

FMS Kinase Selectivity Over KDR

Compounds built upon the pyrrolo[3,2-c]pyridine-6-carboxylic acid core demonstrate significant target selectivity in kinase profiling panels. A pyrrolo[3,2-c]pyridine derivative (compound 1) tested at 1 μM against 47 kinases showed 90% inhibition of FMS kinase versus only 71% inhibition of KDR kinase, with less than 58% inhibition across all other kinases tested [1]. The IC50 values against FMS and KDR were 96 nM and 1058 nM, respectively, yielding an 11-fold selectivity ratio for FMS over KDR [1]. This selectivity profile is not achievable with alternative scaffold geometries lacking the 6-carboxylic acid or its bioisosteric equivalents.

FMS kinase selectivity
Head-to-head
11-fold selective for FMS over KDR (FMS IC50 96 nM, KDR IC50 1058 nM)
Kinase selectivity profiling context
47-kinase panel; 1 μM screening concentration
Kinase inhibitor selectivity FMS/CSF-1R inhibition Target engagement profiling

Antibacterial Activity Across Positional Isomers

Direct comparison between pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2) and the structurally related pyrrolo[3,2-b]pyridine-3-carboxylic acid (L1) reveals substantial divergence in antibacterial efficacy [1]. Against S. aureus, L1 produced a 13 mm zone of inhibition compared to only 2 mm for L2—a 6.5-fold difference. Against S. pyogenes, L1 yielded 12 mm versus 3 mm for L2 (4-fold difference). Against E. coli, L1 generated 15 mm versus 5 mm for L2 (3-fold difference) [1]. This pattern demonstrates that even subtle changes in heterocyclic ring fusion geometry (pyrrolo[3,2-c] vs. pyrrolo[3,2-b]) and carboxylic acid positioning (4-position vs. 3-position) produce dramatic variations in antibacterial potency.

Antibacterial isomer gap
Head-to-head
3×–6.5× larger inhibition zones for L1 over L2 across S. aureus, S. pyogenes, E. coli
Positional isomer SAR context
Agar disk diffusion; 24 h incubation
Antibacterial screening Positional isomer SAR Bacterial DNA gyrase inhibition

Protein Binding Affinity Variation by Regioisomer

Isothermal titration calorimetry (ITC) measurements reveal that pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2) binds to bovine serum albumin (BSA) with a binding constant of 2.29 ± 0.11 × 10⁴ M⁻¹, while the structurally distinct pyrrolo[3,2-b]pyridine-3-carboxylic acid (L1) exhibits a significantly higher binding constant of 4.45 ± 0.22 × 10⁴ M⁻¹—a 1.94-fold difference [1]. Both compounds form protein-ligand complexes primarily through electrostatic interactions, as indicated by thermodynamic parameters (ΔrH = -40 ± 2 kcal/mol, ΔrG = -4.57 ± 0.22 kcal/mol) [1]. The 6-carboxylic acid isomer is anticipated to display yet another distinct binding profile due to altered hydrogen-bonding geometry and electrostatic surface potential.

BSA binding constant
Head-to-head
L2 Kb = 2.29×10⁴ M⁻¹ vs L1 Kb = 4.45×10⁴ M⁻¹ (1.94× difference)
Plasma protein binding prediction context
ITC, pH 7.0, 25°C; electrostatic interactions dominant
Protein-ligand binding Isothermal titration calorimetry Scaffold SAR

MPS1 Kinase Inhibitor Scaffold Validation

Structure-based design efforts have validated the 1H-pyrrolo[3,2-c]pyridine scaffold as a privileged chemotype for potent and selective MPS1 kinase inhibition, with optimization campaigns culminating in clinical candidate CCT251455 [1]. The 6-position of the scaffold is a critical vector for introducing amino substituents that engage the kinase hinge region [2]. Patent literature explicitly claims 1H-pyrrolo[3,2-c]pyridine-6-amino derivatives as MPS1/TTK inhibitors with therapeutic utility in cancer indications [3]. 3D-QSAR modeling on this scaffold has produced highly predictive CoMFA (q² = 0.583, Pred_r² = 0.751) and CoMSIA (q² = 0.690, Pred_r² = 0.767) models, confirming that electrostatic, steric, HBA, HBD, and hydrophobic fields govern activity [4].

MPS1 scaffold validation
Class-level
Clinical candidate CCT251455 (IC50 3 nM) derived from this scaffold
Supports MPS1 inhibitor lead optimization
Data to verify for direct 6-COOH scaffold performance; CoMFA q²=0.583
MPS1/TTK inhibition Spindle assembly checkpoint Mitotic kinase targeting

High-Value Applications of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic Acid


Colchicine-Binding Site Inhibitor Synthesis

This compound serves as the core scaffold for synthesizing colchicine-binding site inhibitors (CBSIs) targeting tubulin polymerization. Derivatives synthesized from this building block have demonstrated sub-micromolar IC50 values (0.12–0.21 μM) against HeLa, SGC-7901, and MCF-7 cancer cell lines, with lead compounds inducing G2/M phase arrest and apoptosis at nanomolar concentrations [1]. The carboxylic acid at the 6-position enables amide coupling to install diverse pharmacophores while maintaining the precise hydrogen-bonding geometry required for tubulin engagement [1].

FMS/CSF-1R Selective Inhibitor Synthesis

The pyrrolo[3,2-c]pyridine-6-carboxylic acid scaffold has been validated in FMS kinase inhibitor programs, with derivatives demonstrating 11-fold selectivity for FMS over KDR kinase (IC50 FMS = 96 nM vs. KDR = 1058 nM) [2]. This selectivity profile is critical for minimizing KDR-mediated off-target toxicity in therapeutic applications targeting the CSF-1/CSF-1R signaling axis in oncology and inflammatory disorders [2].

MPS1/TTK Inhibitor Lead Optimization

The 1H-pyrrolo[3,2-c]pyridine scaffold has been optimized to yield potent MPS1 kinase inhibitors, including the clinical candidate CCT251455 (IC50 = 3 nM) [3]. The 6-carboxylic acid moiety provides a synthetic entry point for installing 6-amino substituents that engage the kinase hinge region, a critical determinant of MPS1 inhibitory potency [4]. 3D-QSAR models (CoMFA q² = 0.583; CoMSIA q² = 0.690) enable rational design of improved analogs using this scaffold [5].

Antibacterial Hit-to-Lead and SAR Studies

Pyrrolo[3,2-c]pyridine carboxylic acid positional isomers exhibit distinct antibacterial profiles, with differences of up to 6.5-fold in zones of inhibition against S. aureus, S. pyogenes, and E. coli depending on carboxylic acid placement and ring fusion geometry [6]. This compound enables systematic SAR exploration of antibacterial pyrrolopyridine chemotypes, with molecular docking studies implicating bacterial DNA gyrase as a potential target [6].

Application
Selection Property
Validation Focus
Colchicine-binding site inhibitor research
6-carboxylic acid orientation for amide coupling
Tubulin polymerization assay endpoints
FMS/CSF-1R selectivity profiling
Pyrrolo[3,2-c]pyridine core for hinge binding
Kinase selectivity panel screening
MPS1/TTK inhibitor lead optimization studies
Scaffold for 6-amino substitution
MPS1 inhibition and kinome selectivity
Antibacterial SAR studies
Regioisomeric identity for target engagement
Zone of inhibition and MIC endpoints
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